2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Catalog No.
S005586
CAS No.
552309-42-9
M.F
C19H20N4O3S2
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfa...

CAS Number

552309-42-9

Product Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C19H20N4O3S2/c1-4-14-11(2)20-18(23-17(14)25)28-10-16(24)22-19-21-15(9-27-19)12-5-7-13(26-3)8-6-12/h5-9H,4,10H2,1-3H3,(H,20,23,25)(H,21,22,24)

InChI Key

QSIYTNYMBWYHAA-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C

Synonyms

T16Ainh-A01;2-[(5-Ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-2-thiazolyl]acetamide

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C

Isomeric SMILES

CCC1=C(NC(=NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C

Description

T16Ainh-A01(cas# 552309-42-9) is a inhibitor of the calcium-activated chloride channel TMEM16A. 

Cardiac Fibroblast Function

    Scientific Field: Physiology

    Application Summary: T16Ainh-A01 is used to study the effects of Calcium-Activated Chloride Channels (CaCCs) on cardiac fibroblasts (CFs).

    Methods of Application: Primary CFs were obtained by enzymatic dissociation of cardiomyocytes from neonatal rat hearts.

    Results: T16Ainh-A01 and another compound, CaCCinh-A01, displayed different inhibitory effects on intracellular Cl- in CFs. T16Ainh-A01 considerably decreased intracellular Cl- in the nucleus. Both inhibitors exhibited a minimal effect on intracellular Ca2+ in CFs.

Suppression of Inherited Seizure Susceptibility

Preservation of Blood-Brain Barrier Integrity

Neuropathic Pain Management

Tumor Cell Proliferation

Vascular Smooth Muscle Relaxation

The molecular formula of this compound is C19H20N4O3S2, with a molecular weight of approximately 416.52 g/mol . Its structure features a pyrimidine ring substituted with an ethyl and methyl group, a thiazole moiety, and an acetamide functional group. The presence of the sulfanyl group enhances its reactivity and biological profile.

T16Ainh-A01 acts as a selective inhibitor of TMEM16A by binding to the channel and preventing the flow of chloride ions across the cell membrane [, ]. This inhibition disrupts TMEM16A-dependent functions in various tissues. For instance, studies have shown that T16Ainh-A01 can inhibit EGF-induced increases in CaCC currents and block the proliferation of some tumor cells [].

T16Ainh-A01 is for research use only and should be handled with appropriate safety precautions [, ]. Detailed information on its specific toxicity, flammability, and reactivity is not publicly available.

Involving this compound typically include nucleophilic substitutions and condensation reactions. The sulfanyl group can participate in various chemical transformations, making it a versatile building block in organic synthesis. For instance, it can undergo oxidation to form sulfoxides or sulfones, which may enhance its biological activity.

This compound has shown promising biological activities, particularly in the realms of antimicrobial and anticancer research. Thiazole and pyrimidine derivatives are known for their ability to inhibit various enzymes and receptors, which can lead to therapeutic effects against cancer cells and bacterial infections . Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, although detailed pharmacological studies are required for comprehensive understanding.

The synthesis of 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can be achieved through several methods:

  • Condensation Reactions: Combining thiazole derivatives with pyrimidine precursors under acidic or basic conditions.
  • Substitution Reactions: Introducing the sulfanyl group via nucleophilic substitution reactions on suitable precursors.
  • Multi-step Synthesis: Employing a series of reactions including cyclization, acylation, and functional group modifications to build the final structure.

These methods often require optimization to improve yields and purity .

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Research: In studies focused on enzyme inhibition mechanisms or drug design involving thiazole and pyrimidine derivatives.

The versatility of its functional groups allows for modifications that can enhance its pharmacological properties.

Interaction studies are crucial for understanding how this compound affects biological systems. Initial findings indicate that it may interact with various proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells. Molecular docking studies could provide insights into its binding affinities and mechanisms of action against specific targets .

Several compounds share structural similarities with 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide:

Compound NameStructural FeaturesBiological Activity
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamideThiazole and pyridine ringsAnticonvulsant
2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamideThiazolidine structureAntitumor
5-Ethyl-5-phenyldihydro-pyrimidinetrionePyrimidine derivativeAntimicrobial

These compounds illustrate the diversity within this chemical class while highlighting the unique structural elements of 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide that may confer distinct biological properties.

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

416.09768286 g/mol

Monoisotopic Mass

416.09768286 g/mol

Heavy Atom Count

28

Appearance

A crystalline solid

Dates

Modify: 2023-09-12
1: Deba F, Bessac BF. Anoctamin-1 Cl(-) channels in nociception: activation by an
N-aroylaminothiazole and capsaicin and inhibition by T16A[inh]-A01. Mol Pain.
2015 Sep 12;11:55. doi: 10.1186/s12990-015-0061-y. PubMed PMID: 26364309; PubMed
Central PMCID: PMC4567824.
2: Boedtkjer DM, Kim S, Jensen AB, Matchkov VM, Andersson KE. New selective
inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh)
-A01 and MONNA - what do they inhibit? Br J Pharmacol. 2015 Aug;172(16):4158-72.
doi: 10.1111/bph.13201. Epub 2015 Jul 8. PubMed PMID: 26013995; PubMed Central
PMCID: PMC4543620.
3: Davis AJ, Shi J, Pritchard HA, Chadha PS, Leblanc N, Vasilikostas G, Yao Z,
Verkman AS, Albert AP, Greenwood IA. Potent vasorelaxant activity of the TMEM16A
inhibitor T16A(inh) -A01. Br J Pharmacol. 2013 Feb;168(3):773-84. doi:
10.1111/j.1476-5381.2012.02199.x. PubMed PMID: 22946562; PubMed Central PMCID:
PMC3579294.

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